4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone
CAS No.:
Cat. No.: VC13516288
Molecular Formula: C10H6ClF5O
Molecular Weight: 272.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClF5O |
|---|---|
| Molecular Weight | 272.60 g/mol |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
| Standard InChI | InChI=1S/C10H6ClF5O/c1-5-4-6(2-3-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
| Standard InChI Key | TVPAVSZYVAYKCJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)Cl |
Introduction
Synthesis
The synthesis of 4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves:
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Starting Materials:
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4-chloroacetophenone as the precursor for the phenyl ring.
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Pentafluoropropionic acid derivatives for introducing the pentafluoropropionyl group.
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Reaction Pathway:
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Friedel-Crafts acylation is commonly employed to attach the pentafluoropropionyl group to the aromatic ring.
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Catalysts such as aluminum chloride (AlCl₃) are used to facilitate the reaction.
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Purification:
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The product is purified using recrystallization or column chromatography.
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Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules due to its reactive ketone group and halogenated structure.
Material Science
The electron-withdrawing properties of fluorine make it useful in designing materials with specific electronic or thermal properties.
Pharmaceuticals
While not directly used as a drug, its derivatives may be explored for bioactive compounds due to their potential interactions with biological targets.
Safety and Handling
Due to its halogenated nature, this compound should be handled with care:
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Toxicity: Potentially harmful if inhaled or ingested.
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Protective Measures: Use gloves, goggles, and work in a well-ventilated area.
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Environmental Impact: Halogenated compounds may persist in the environment; proper disposal is essential.
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